molecular formula C15H15ClO3 B6380332 5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol CAS No. 1261922-77-3

5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol

Cat. No.: B6380332
CAS No.: 1261922-77-3
M. Wt: 278.73 g/mol
InChI Key: USUVNGDOXQSKNO-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol is an organic compound characterized by the presence of chloro, ethoxy, and methoxy functional groups attached to a phenolic ring

Properties

IUPAC Name

5-(2-chloro-4-ethoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3/c1-3-19-11-5-6-12(13(16)9-11)10-4-7-15(18-2)14(17)8-10/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUVNGDOXQSKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685743
Record name 2'-Chloro-4'-ethoxy-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-77-3
Record name 2'-Chloro-4'-ethoxy-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Starting Material: 2-chloro-4-ethoxyphenol.

    Methoxylation: The phenolic hydroxyl group is methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Final Product: The resulting product is this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 5-(2-Ethoxyphenyl)-2-methoxyphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol
  • 2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid
  • (2-Chloro-5-iodophenyl) (4-ethoxyphenyl)methanone

Uniqueness

5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol is unique due to the presence of both chloro and methoxy groups on the phenolic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

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